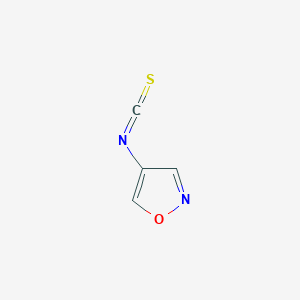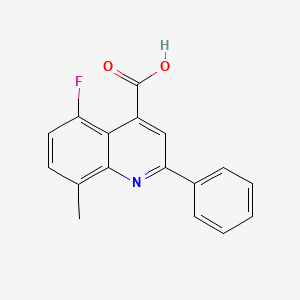
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid. This intermediate can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production of fluorinated quinolines often employs microwave irradiation techniques, which offer advantages such as shorter reaction times and higher yields. For example, microwave-assisted synthesis can achieve reaction times of 110–210 seconds with yields of 91–96% .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: This reaction is not highly selective and can produce a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.
Nucleophilic Substitution: This reaction involves the displacement of fluorine atoms and can be used to introduce different substituents onto the quinoline ring.
Cross-Coupling Reactions: These reactions are useful for forming carbon-carbon bonds and can be employed to synthesize more complex quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated quinolines, organometallic compounds, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while cross-coupling reactions can produce more complex quinoline derivatives .
Scientific Research Applications
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Biological Research: The compound has been used in studies involving DNA fragmentation and apoptosis, providing insights into its potential mechanisms of action.
Industrial Applications: Fluorinated quinolines are also used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid involves its interaction with molecular targets such as topoisomerase IIα. Docking studies have shown that the compound can inhibit the ATPase domain of topoisomerase IIα, leading to the inhibition of the enzyme and induction of apoptosis in cancer cells . This mechanism highlights its potential as a novel anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups enhances its stability and biological activity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C17H12FNO2 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
5-fluoro-8-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-7-8-13(18)15-12(17(20)21)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
SLDLXVKRJLQJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


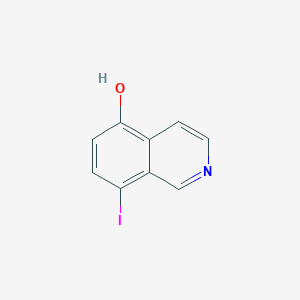
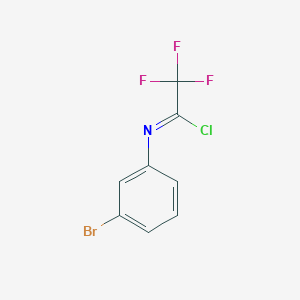
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
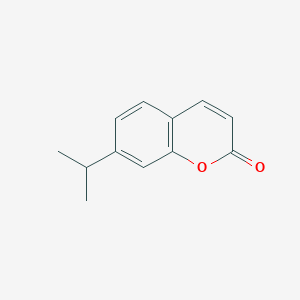

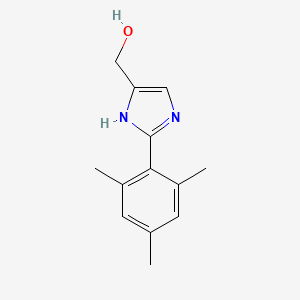
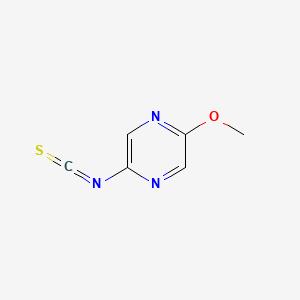

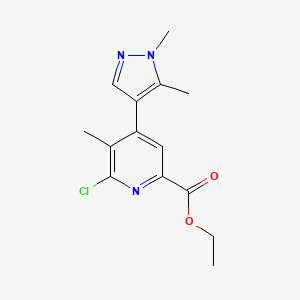
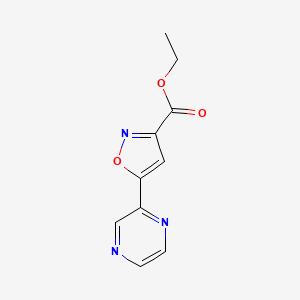
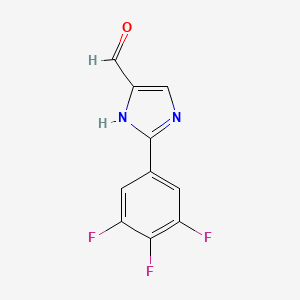

![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
